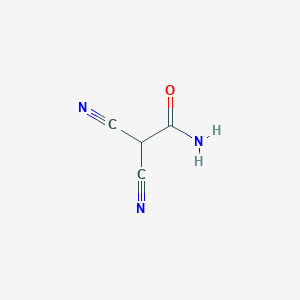
Bis-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis-cyanoacetamide can be synthesized through the reaction of 4,4’-methylenedianiline with two equivalents of a cyanoacetylating agent in refluxing benzene. This method yields this compound in high purity and quantitative yield .
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in large reactors with efficient mixing and temperature control .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-cyanoacetamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes, pentane-2,4-dione, and other compounds to form bis(benzylidene), pyridines, chromenes, and benzochromenes.
Michael Addition: It participates in Michael addition reactions with malononitrile or ethyl cyanoacetate to form bis(chromeno) derivatives.
Common Reagents and Conditions
Aromatic Aldehydes: Used in condensation reactions to form bis(benzylidene) derivatives.
Malononitrile and Ethyl Cyanoacetate: Used in Michael addition reactions to form bis(chromeno) derivatives.
Major Products
Bis(benzylidene) Derivatives: Formed from condensation reactions with aromatic aldehydes.
Bis(chromeno) Derivatives: Formed from Michael addition reactions with malononitrile or ethyl cyanoacetate.
Wissenschaftliche Forschungsanwendungen
Bis-cyanoacetamide is extensively used in scientific research due to its versatility in synthesizing various heterocyclic compounds. Its applications include:
Biology: Employed in the synthesis of biologically active compounds with potential therapeutic applications.
Medicine: Utilized in the development of pharmaceutical agents with diverse biological activities.
Industry: Applied in the production of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of bis-cyanoacetamide involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl groups. These functional groups enable it to undergo condensation, substitution, and addition reactions, leading to the formation of diverse heterocyclic compounds. The methylene bridge provides structural flexibility, allowing the compound to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Bis-cyanoacetamide is unique due to its dual cyanoacetamide groups linked by a methylene bridge. Similar compounds include:
Cyanoacetamide: Contains a single cyanoacetamide group and is used in similar synthetic applications.
N-aryl cyanoacetamides: These compounds have an aryl group attached to the cyanoacetamide moiety and are used in the synthesis of heterocyclic compounds.
N-heteryl cyanoacetamides: These compounds have a heterocyclic group attached to the cyanoacetamide moiety and are also used in heterocyclic synthesis.
This compound stands out due to its ability to form bis-heterocyclic compounds, which are not easily accessible through other cyanoacetamide derivatives .
Eigenschaften
CAS-Nummer |
65889-64-7 |
|---|---|
Molekularformel |
C4H3N3O |
Molekulargewicht |
109.09 g/mol |
IUPAC-Name |
2,2-dicyanoacetamide |
InChI |
InChI=1S/C4H3N3O/c5-1-3(2-6)4(7)8/h3H,(H2,7,8) |
InChI-Schlüssel |
MUVFZOSESRRBCU-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


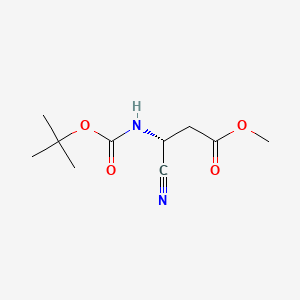
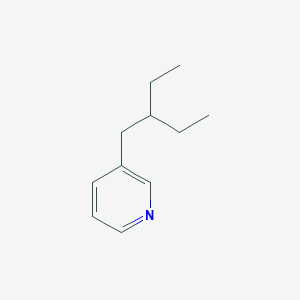
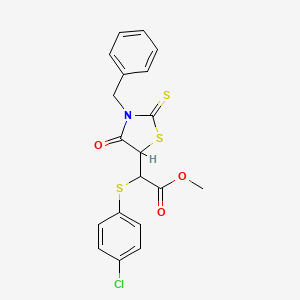
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
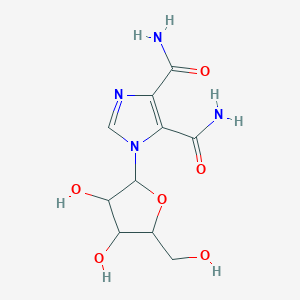
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
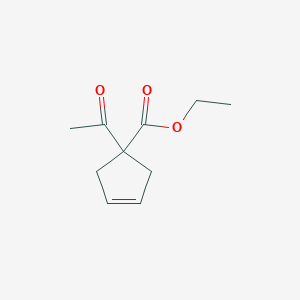
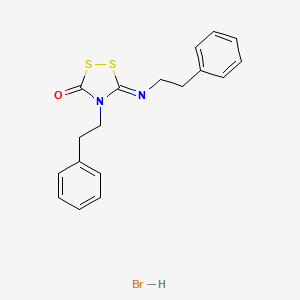
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)
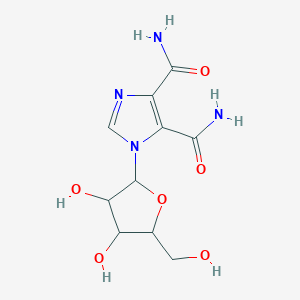
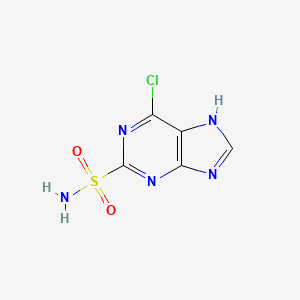
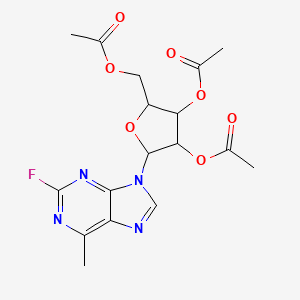
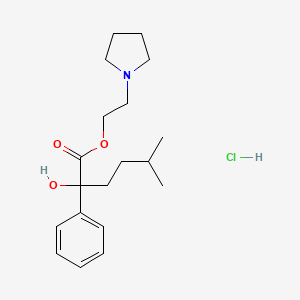
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)
